2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic organic compound. It is characterized by the presence of a sulfonyl group attached to a methylbenzene ring and a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves multiple steps:
Formation of the sulfonyl group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate nucleophile.
Attachment of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the ethan-1-amine group: This step may involve the reduction of a nitrile or an amide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the amine group.
Reduction: Reduction reactions could target the sulfonyl group or the pyridine ring.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylbenzenesulfonyl)-2-(pyridin-2-yl)ethan-1-amine dihydrochloride: Similar structure but with the pyridine ring in a different position.
2-(4-Methylbenzenesulfonyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride: Another positional isomer.
2-(4-Methylbenzenesulfonyl)-2-(quinolin-3-yl)ethan-1-amine dihydrochloride: Contains a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride lies in its specific arrangement of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.2ClH/c1-11-4-6-13(7-5-11)19(17,18)14(9-15)12-3-2-8-16-10-12;;/h2-8,10,14H,9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDWLIFQNYREHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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